molecular formula C23H25FN4O3S B11258205 5-fluoro-2-methoxy-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11258205
M. Wt: 456.5 g/mol
InChI Key: PWMNHSSVAAGYDZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methoxy group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the fluorine and methoxy groups through electrophilic substitution reactions. The final step involves the coupling of the pyridazinyl and piperidinyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective production of the compound. Industrial methods also focus on minimizing waste and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

5-Fluoro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzenesulfonamide: Shares the core structure but lacks the pyridazinyl and piperidinyl groups.

    2-Methoxy-N-phenylbenzenesulfonamide: Similar structure but without the fluorine atom and pyridazinyl group.

    N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide: Lacks the fluorine and methoxy groups.

Uniqueness

What sets 5-Fluoro-2-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and stability, while the methoxy and sulfonamide groups contribute to its versatility in various applications.

Properties

Molecular Formula

C23H25FN4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

5-fluoro-2-methoxy-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H25FN4O3S/c1-16-10-12-28(13-11-16)23-9-7-20(25-26-23)17-4-3-5-19(14-17)27-32(29,30)22-15-18(24)6-8-21(22)31-2/h3-9,14-16,27H,10-13H2,1-2H3

InChI Key

PWMNHSSVAAGYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC

Origin of Product

United States

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